Dimaprit Dihydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of Dimaprit Dihydrochloride is represented by the InChI stringInChI=1S/C6H15N3S.2ClH/c1-9(2)4-3-5-10-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H
. The compound has a molecular weight of 234.19 g/mol . Physical And Chemical Properties Analysis
Dimaprit Dihydrochloride is a white to off-white powder . It is soluble in water, with a solubility of ≥50 mg/mL . The compound has a molecular weight of 234.19 g/mol .Scientific Research Applications
Ocular Surface Research :
- Dimaprit dihydrochloride was observed to produce vasodilation without itch on the human ocular surface. This effect was significantly blocked by the H2-receptor antagonist cimetidine but not by the H1-receptor antagonist, indicating the presence of H2-receptors in the human ocular surface (Abelson & Udell, 1981).
Central Thermoregulatory Mechanisms :
- Research on rats demonstrated that Dimaprit induced dose-dependent hypothermia, partially antagonized by cimetidine and certain tricyclic antidepressant drugs. This supports a role for histamine H2-receptors in central thermoregulatory mechanisms (Nowak, Bielkiewicz, & Lebrecht, 1979).
Gastric Acid Secretion :
- Studies have shown Dimaprit's efficacy in stimulating gastric acid secretion in various animals, with the activity levels varying across species. This attribute underscores its potential as a diagnostic agent in measuring maximal acid secretory capacity (Parsons, Owen, Ganellin, & Durant, 1977).
Endotoxin Shock and Hepatitis Models :
- In models of endotoxin shock and hepatitis in mice, Dimaprit significantly inhibited the increase in plasma tumor necrosis factor-alpha and improved survival rates. This suggests its role in downregulating TNF-alpha production, indicating histamine as an important regulator in conditions where TNF-alpha is significant (Nakamura et al., 1997).
Cardiovascular Responses :
- In anaesthetized animals, Dimaprit was found to lower systemic arterial blood pressure and cause vasodilation in the femoral vascular bed. This points towards its potential utility in studying cardiovascular effects and mechanisms (Flynn, Johnston, & Owen, 1977).
Mast Cells and Basophils Studies :
- The use of Dimaprit in studies involving mast cells and basophils across various species (rats, guinea-pigs, and humans) has provided insights into the role of H2-receptors in mediator release
Anti-Tumor Activity :
- Dimaprit demonstrated a decrease in tumor growth and an increase in survival when injected into fibrosarcoma-bearing mice. Interestingly, its anti-tumor activity appears to be H2-independent, as similar effects were not observed with other histamine and impromidine compounds (Fray et al., 1985).
Nitric Oxide Synthase Inhibition :
- The molecular structure of Dimaprit is similar to L-arginine, leading to the discovery of its inhibitory effects on nitric oxide synthase (NOS) activity. This property adds to the pharmacological profile of Dimaprit and is relevant in the same concentration range as its H2-agonist activity (Paquay et al., 1999).
Histamine H2-Receptors on Myenteric Plexus Neurons :
- Dimaprit was found to mediate the release of contractile agents in guinea-pig ileal segments and myenteric plexus-longitudinal muscle preparations through H2-receptor activation on myenteric plexus neurons. This suggests its utility in studies exploring the interaction of histamine with enteric nervous system components (Barker & Ebersole, 1982).
Thyroid-Stimulating Hormone (TSH) Secretion Control :
- Dimaprit, via its action on H2 receptors, demonstrated a dose-related decrease in serum TSH basal levels in male rats. This indicates a potential inhibitory role of H2 receptors in the control of TSH secretion, specifically in the median eminence (Renzo et al., 2005)
Safety And Hazards
Dimaprit Dihydrochloride may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
properties
IUPAC Name |
3-(dimethylamino)propyl carbamimidothioate;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3S.2ClH/c1-9(2)4-3-5-10-6(7)8;;/h3-5H2,1-2H3,(H3,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCPLGXFMSUCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Cl2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65119-89-3 (Parent) | |
Record name | Dimaprit hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90177831 | |
Record name | Dimaprit hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimaprit Dihydrochloride | |
CAS RN |
23256-33-9 | |
Record name | Dimaprit hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023256339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimaprit hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimaprit dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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